molecular formula C13H13NO3 B15058968 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid

Cat. No.: B15058968
M. Wt: 231.25 g/mol
InChI Key: YWLFJRKFPROVBT-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)oxazole-2-carboxylic acid: is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The oxazolines formed are then oxidized to the corresponding oxazoles using commercial manganese dioxide . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for the rapid and efficient production of oxazoles. This method involves the use of a packed reactor containing commercial manganese dioxide, ensuring high conversion rates and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Formation of substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Oxazole-5-carboxylic acid
  • Isoxazole derivatives
  • Thiazole derivatives

Comparison: 5-(4-Isopropylphenyl)oxazole-2-carboxylic acid is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-(4-propan-2-ylphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)9-3-5-10(6-4-9)11-7-14-12(17-11)13(15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

YWLFJRKFPROVBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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